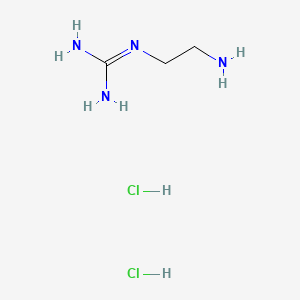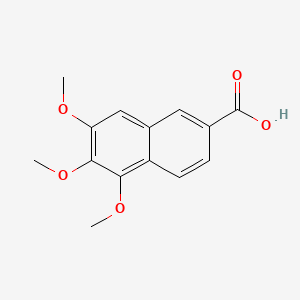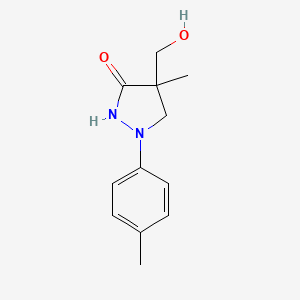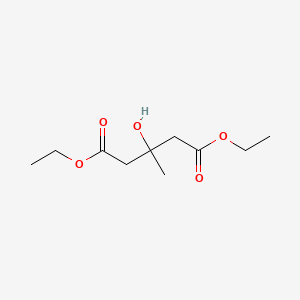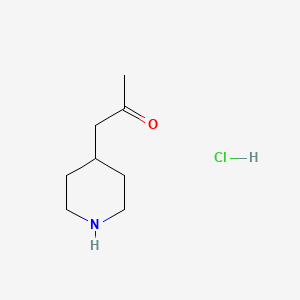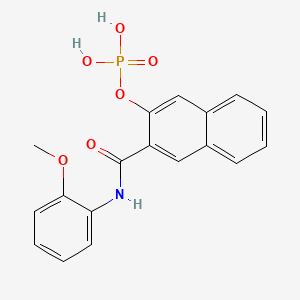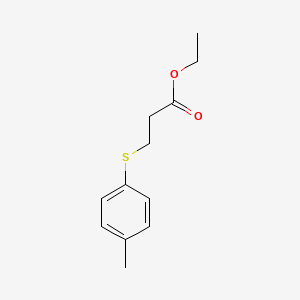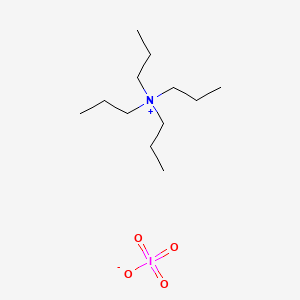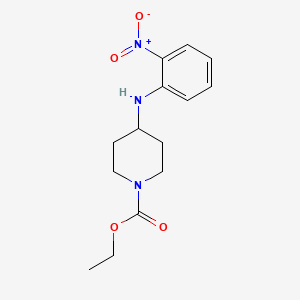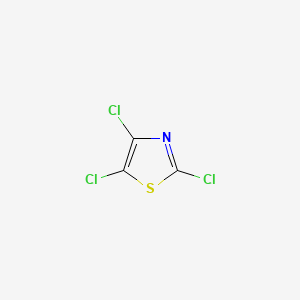
Diethyl (4-cyanophenyl)phosphonate
概要
説明
Diethyl (4-cyanophenyl)phosphonate (DCPP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a phosphonate ester that is used as a precursor in the synthesis of various organic compounds. DCPP is known for its potential as a versatile building block in the synthesis of biologically active molecules.
科学的研究の応用
Diethyl (4-cyanophenyl)phosphonate has been used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds, including biologically active molecules. Diethyl (4-cyanophenyl)phosphonate has also been used in the synthesis of phosphonate-based inhibitors of enzymes involved in cancer progression. Additionally, Diethyl (4-cyanophenyl)phosphonate has been used in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells.
作用機序
The mechanism of action of Diethyl (4-cyanophenyl)phosphonate is not well understood. However, it is believed that Diethyl (4-cyanophenyl)phosphonate may act as a phosphonate ester that can inhibit enzymes involved in cancer progression. Diethyl (4-cyanophenyl)phosphonate may also function as a fluorescent probe that can detect enzymes in live cells.
生化学的および生理学的効果
Diethyl (4-cyanophenyl)phosphonate has not been extensively studied for its biochemical and physiological effects. However, it is believed that Diethyl (4-cyanophenyl)phosphonate may have a low toxicity profile and may not have any significant adverse effects on human health.
実験室実験の利点と制限
Diethyl (4-cyanophenyl)phosphonate has several advantages for lab experiments. It is a cost-effective method for synthesizing various organic compounds, including biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate has a high yield, making it an efficient method for synthesizing large quantities of compounds. However, Diethyl (4-cyanophenyl)phosphonate has some limitations. It can be challenging to handle due to its high reactivity and toxicity. Additionally, Diethyl (4-cyanophenyl)phosphonate may not be suitable for all types of experiments due to its potential adverse effects on human health.
将来の方向性
Diethyl (4-cyanophenyl)phosphonate has several potential future directions in scientific research. It can be used as a building block for the synthesis of various biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate can be used in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells. Future research can focus on the development of new methods for synthesizing Diethyl (4-cyanophenyl)phosphonate and its derivatives. Additionally, future research can focus on the development of new applications for Diethyl (4-cyanophenyl)phosphonate in scientific research.
Conclusion:
In conclusion, Diethyl (4-cyanophenyl)phosphonate is a versatile building block that has gained significant attention in scientific research in recent years. It is a cost-effective method for synthesizing various organic compounds, including biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate has potential applications in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells. Future research can focus on the development of new methods for synthesizing Diethyl (4-cyanophenyl)phosphonate and its derivatives and the development of new applications for Diethyl (4-cyanophenyl)phosphonate in scientific research.
特性
IUPAC Name |
4-diethoxyphosphorylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKKZGFMZJHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394207 | |
| Record name | Diethyl (4-cyanophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-cyanophenyl)phosphonate | |
CAS RN |
28255-72-3 | |
| Record name | Diethyl (4-cyanophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)

![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)
